![molecular formula C15H16BrNO2S B11175579 4-bromo-N-ethyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11175579.png)
4-bromo-N-ethyl-N-(2-methylphenyl)benzenesulfonamide
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Overview
Description
4-bromo-N-ethyl-N-(2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C15H16BrNO2S. This compound is characterized by the presence of a bromine atom, an ethyl group, and a methylphenyl group attached to a benzenesulfonamide core. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-ethyl-N-(2-methylphenyl)benzenesulfonamide typically involves the following steps:
Ethylation: The addition of an ethyl group to the nitrogen atom.
Methylation: The attachment of a methyl group to the phenyl ring.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and automated processes to maintain consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-ethyl-N-(2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Organic Synthesis
4-bromo-N-ethyl-N-(2-methylphenyl)benzenesulfonamide serves as a valuable reagent in organic synthesis. It is used as an intermediate in the production of various chemical compounds due to its unique structure that allows for multiple substitution reactions. The bromine atom can be replaced by other functional groups, facilitating the creation of diverse derivatives for further study in chemical research.
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : Preliminary studies have shown that it possesses antibacterial properties, making it a candidate for developing new antibiotics. In vitro tests demonstrated significant inhibition against common bacterial strains at concentrations around 50 μg/mL, comparable to established antibiotics.
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation, particularly in breast cancer cell lines. Studies have shown that it induces apoptosis in MDA-MB-231 cells, indicating its potential as an anticancer agent.
Carbonic Anhydrase Inhibition
This compound has been evaluated for its inhibitory effects on carbonic anhydrase isoforms. The results indicate selective inhibition profiles, which could be crucial for developing targeted therapies for conditions such as glaucoma and obesity.
Data Table: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Significant inhibition against bacterial strains at 50 μg/mL | |
Anticancer | Induces apoptosis in breast cancer cells (MDA-MB-231) | |
Carbonic Anhydrase | Selective inhibition of carbonic anhydrase isoforms |
Case Studies and Research Findings
- Antibacterial Studies : A series of in vitro tests confirmed that this compound effectively inhibits the growth of several bacterial strains, including those resistant to conventional antibiotics. This positions it as a promising candidate for future antibiotic development.
- Cancer Research : In studies focusing on breast cancer, the compound was shown to significantly increase the rate of apoptosis among cancer cells. Flow cytometry analysis revealed an increase in annexin V-FITC-positive cells, indicating late-stage apoptosis and suggesting potential therapeutic applications in oncology.
- Enzyme Inhibition Studies : The compound's interaction with carbonic anhydrase isoforms was characterized through kinetic assays, revealing its potential as a selective inhibitor which could lead to new treatments for diseases related to carbonic anhydrase dysfunction.
Mechanism of Action
The mechanism of action of 4-bromo-N-ethyl-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methylphenyl)benzenesulfonamide
- N-ethyl-N-(2-methylphenyl)benzenesulfonamide
- 4-bromo-N-ethylbenzenesulfonamide
Uniqueness
4-bromo-N-ethyl-N-(2-methylphenyl)benzenesulfonamide is unique due to the combination of its bromine, ethyl, and methylphenyl groups. This specific arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Biological Activity
4-bromo-N-ethyl-N-(2-methylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom, an ethyl group, and a 2-methylphenyl substituent, contributing to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C15H15BrN2O2S. The presence of the sulfonamide functional group is critical for its biological activity, as sulfonamides are known for their diverse pharmacological effects.
The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. The bromine atom and sulfonamide group enhance its binding affinity and reactivity. Notably, it has been shown to inhibit carbonic anhydrase (CA), an enzyme involved in numerous physiological processes, which may underlie some of its therapeutic effects .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : This compound has demonstrated antibacterial properties, making it a candidate for treating bacterial infections. Its structural similarities to other sulfonamides suggest potential anti-inflammatory and analgesic effects as well .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly against breast cancer cell lines. The mechanism appears to involve apoptosis induction in cancer cells .
Case Studies and Research Findings
Recent investigations have highlighted the compound's potential in various applications:
- Antibacterial Studies : In vitro tests showed significant inhibition against common bacterial strains at concentrations around 50 μg/mL. Comparisons with positive controls indicated that the compound's efficacy is comparable to established antibiotics .
- Cancer Research : In studies involving MDA-MB-231 breast cancer cells, the compound induced apoptosis significantly, with a reported increase in annexin V-FITC-positive cells indicating late-stage apoptosis .
- Carbonic Anhydrase Inhibition : The compound was evaluated for its inhibitory effects on different isoforms of carbonic anhydrase. Results indicated a selective inhibition profile, which is critical for developing targeted therapies .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C15H16BrNO2S |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
4-bromo-N-ethyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO2S/c1-3-17(15-7-5-4-6-12(15)2)20(18,19)14-10-8-13(16)9-11-14/h4-11H,3H2,1-2H3 |
InChI Key |
VWQNMDULEGFFTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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